![molecular formula C15H21N5O2 B2760778 2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034227-20-6](/img/structure/B2760778.png)
2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
The compound “2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide” is a novel substituted derivative that has been designed and synthesized for potential anti-tubercular activity . It is part of a series of compounds that have been evaluated against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Medicinal Chemistry Applications
This compound's structural motif is pertinent in the design and synthesis of novel therapeutic agents. For instance, research has demonstrated efforts to mitigate metabolism mediated by aldehyde oxidase (AO) in related compounds, which is a significant concern in drug development due to potential in vivo instability (Linton et al., 2011). This study exemplifies the strategic modifications at the molecular level to enhance drug candidates' metabolic stability, highlighting the broader relevance of such chemical frameworks in medicinal chemistry.
Synthetic Chemistry Innovations
Research has also focused on developing new synthetic routes and methodologies for constructing related imidazo[1,2-a]pyridine derivatives. A study described a novel method for preparing (2-aminopyridin-4-yl)methanol, showcasing advancements in the synthesis of complex heterocyclic compounds (Lifshits et al., 2015). This work contributes to the field by providing more efficient and potentially broadly applicable synthetic strategies for constructing compounds with significant biological activities.
Biological Activity and Drug Design
The structural features of "2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide" are indicative of potential biological activities, as evidenced by studies on related compounds. For instance, research into imidazo[1,2-a]pyridine-3-carboxamide derivatives has uncovered their promising antimycobacterial properties, offering new avenues for tuberculosis treatment (Lv et al., 2017). These findings underscore the significance of such compounds in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting they may interact with key proteins or enzymes in the bacterium to inhibit its growth .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have exhibited significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that they may lead to the death of these bacteria or inhibit their growth.
properties
IUPAC Name |
2-oxo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c21-14-17-6-9-20(14)15(22)18-10-12-3-7-19(8-4-12)13-2-1-5-16-11-13/h1-2,5,11-12H,3-4,6-10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWFZUBGLIFDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)imidazolidine-1-carboxamide |
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